molecular formula C28H22N6O4 B10867524 16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10867524
M. Wt: 506.5 g/mol
InChI Key: ARMKPQATMMTKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene” is a complex organic molecule featuring multiple functional groups, including furan, methoxyphenoxy, phenyl, and hexazatetracyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups and the assembly of the tetracyclic core. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized via a cyclization reaction.

    Introduction of the methoxyphenoxy group: This can be achieved through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.

    Assembly of the tetracyclic core: This step involves multiple cyclization reactions, possibly using intramolecular Diels-Alder reactions or other cycloaddition reactions.

    Final functionalization: Introduction of the phenyl and methyl groups through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under suitable conditions.

    Reduction: The compound can be reduced at specific sites, such as the furan ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might lead to the formation of a diketone, while reduction could yield a tetrahydrofuran derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, given its complex structure and multiple functional groups that could interact with biological targets.

Medicine

The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound is investigated as a drug candidate, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 16-(furan-2-yl)-4-[(4-hydroxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
  • 16-(furan-2-yl)-4-[(4-chlorophenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the tetracyclic core structure. This unique arrangement of atoms can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H22N6O4

Molecular Weight

506.5 g/mol

IUPAC Name

16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C28H22N6O4/c1-17-23-24(21-9-6-14-36-21)25-26-30-22(15-37-20-12-10-19(35-2)11-13-20)32-33(26)16-29-27(25)38-28(23)34(31-17)18-7-4-3-5-8-18/h3-14,16,24H,15H2,1-2H3

InChI Key

ARMKPQATMMTKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)OC)C6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.